molecular formula C7H5BrF3NO B1273069 5-Bromo-2-(trifluoromethoxy)aniline CAS No. 886762-08-9

5-Bromo-2-(trifluoromethoxy)aniline

Cat. No.: B1273069
CAS No.: 886762-08-9
M. Wt: 256.02 g/mol
InChI Key: FOJWHUFRHXEUBA-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethoxy)aniline: is an organic compound with the molecular formula C₇H₅BrF₃NO and a molecular weight of 256.02 g/mol . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and trifluoromethoxy groups. This compound is commonly used in various chemical reactions and has significant applications in scientific research.

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis and biochemical evaluation of inhibitors of certain enzymes .

Mode of Action

It’s known that the compound can inhibit the activity of cell proliferation . This suggests that it may interact with its targets to disrupt normal cell growth and division.

Biochemical Analysis

Biochemical Properties

5-Bromo-2-(trifluoromethoxy)aniline plays a significant role in biochemical reactions, particularly in inhibiting the activity of certain enzymes. It has been shown to inhibit the growth of cancer cells by targeting enzymes such as tyrosine kinase . This compound interacts with various biomolecules, including proteins and enzymes, to block cellular proliferation. The nature of these interactions involves binding to the active sites of enzymes, thereby preventing their normal function .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by inhibiting cell proliferation and inducing apoptosis in cancer cells . This compound affects cell signaling pathways, particularly those involving tyrosine kinase, leading to altered gene expression and disrupted cellular metabolism . The impact on gene expression includes downregulation of genes involved in cell growth and survival, thereby promoting cell death in cancerous cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through enzyme inhibition. It binds to the active sites of enzymes such as tyrosine kinase, blocking their activity and preventing the phosphorylation of downstream targets . This inhibition disrupts cell signaling pathways, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound may induce changes in gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and long-term changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits cell proliferation without causing significant toxicity . At higher doses, toxic effects such as liver damage and reduced body weight have been observed . There is a threshold dose beyond which the adverse effects outweigh the therapeutic benefits, highlighting the importance of dosage optimization in potential clinical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by enzymes such as cytochrome P450 . The metabolic products are then excreted via the kidneys . This compound may also affect metabolic flux by altering the levels of key metabolites involved in cell growth and survival .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its distribution is influenced by factors such as tissue perfusion and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . The compound may also be directed to specific subcellular compartments through targeting signals or post-translational modifications . This localization is essential for its inhibitory effects on enzyme activity and cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(trifluoromethoxy)aniline typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The general reaction conditions include:

    Reagents: Aryl halide (e.g., 5-bromo-2-iodoaniline), organoboron compound (e.g., trifluoromethoxyboronic acid), palladium catalyst (e.g., palladium acetate), and a base (e.g., potassium carbonate).

    Solvent: Common solvents include tetrahydrofuran or dimethylformamide.

    Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.

    Time: The reaction time can vary but usually ranges from several hours to overnight.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The aniline group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can undergo reduction to form corresponding amines or other reduced products.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide or tetrahydrofuran.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

Major Products:

    Substitution: Products include various substituted anilines or thiols.

    Oxidation: Products include nitroanilines or nitrosoanilines.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

5-Bromo-2-(trifluoromethoxy)aniline has a wide range of applications in scientific research :

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)aniline
  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 2-Bromo-5-(trifluoromethoxy)aniline

Comparison: 5-Bromo-2-(trifluoromethoxy)aniline is unique due to the presence of both bromine and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The trifluoromethoxy group enhances the compound’s lipophilicity and electron-withdrawing ability, making it a valuable building block in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

5-bromo-2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJWHUFRHXEUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381416
Record name 5-bromo-2-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-08-9
Record name 5-bromo-2-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(trifluoromethoxyphenyl)amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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